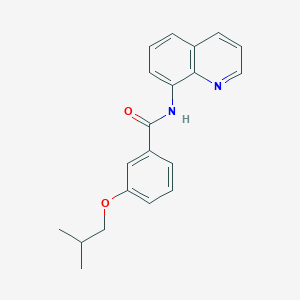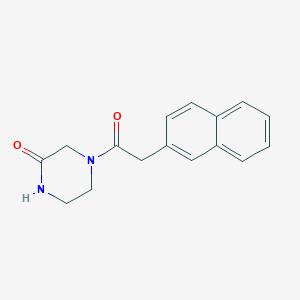
4-(2-Cyclohexylacetyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclohexylacetyl)piperazin-2-one, also known as CX1739, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of pharmacological activities. In
Mecanismo De Acción
The exact mechanism of action of 4-(2-Cyclohexylacetyl)piperazin-2-one is not fully understood, but it is thought to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It may also exert its effects through the regulation of inflammatory mediators, such as cytokines and chemokines.
Biochemical and physiological effects:
Studies have shown that 4-(2-Cyclohexylacetyl)piperazin-2-one can produce a range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of anxiety-related behaviors, and the improvement of cognitive function. It has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Cyclohexylacetyl)piperazin-2-one has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, there are also some limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, as well as the limited availability and high cost of the compound.
Direcciones Futuras
There are several potential future directions for research on 4-(2-Cyclohexylacetyl)piperazin-2-one, including the exploration of its potential use in the treatment of other inflammatory and pain-related conditions, as well as its potential as a therapeutic agent for neurological and psychiatric disorders such as depression and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 4-(2-Cyclohexylacetyl)piperazin-2-one is a promising compound with a range of potential therapeutic applications. Its well-characterized pharmacological profile and favorable safety profile make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for use in clinical settings.
Métodos De Síntesis
4-(2-Cyclohexylacetyl)piperazin-2-one can be synthesized through a multistep process involving the reaction of 2-chloroacetyl chloride with cyclohexylamine to produce 2-cyclohexylacetyl chloride. This intermediate is then reacted with piperazine to yield 4-(2-Cyclohexylacetyl)piperazin-2-one. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-(2-Cyclohexylacetyl)piperazin-2-one has been shown to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, analgesic, and anxiolytic agent. It has been studied extensively for its potential use in the treatment of neuropathic pain, anxiety disorders, and inflammation-related diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-(2-cyclohexylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-9-14(7-6-13-11)12(16)8-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYUSKFKYNNKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclohexylacetyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)




![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
